Methyl 3-amino-4-methyl-1-oxo-2,5-dihydrothiophene-2-carboxylate
Description
Methyl 3-amino-4-methyl-1-oxo-2,5-dihydrothiophene-2-carboxylate is a heterocyclic compound featuring a partially saturated thiophene ring (2,5-dihydrothiophene) with functional groups at key positions: an amino group at position 3, a methyl group at position 4, a ketone (1-oxo) group, and a methyl ester at position 2. The compound’s molecular formula is C₇H₁₁NO₂S, with a molecular weight of 173.23 g/mol . It is typically stored under dry conditions at 2–8°C, indicating sensitivity to moisture and thermal degradation.
Properties
IUPAC Name |
methyl 3-amino-4-methyl-1-oxo-2,5-dihydrothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-4-3-12(10)6(5(4)8)7(9)11-2/h6H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVYGOMIXXOFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(S(=O)C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301133845 | |
| Record name | 2-Thiophenecarboxylic acid, 3-amino-2,5-dihydro-4-methyl-, methyl ester, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301133845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125088-75-7 | |
| Record name | 2-Thiophenecarboxylic acid, 3-amino-2,5-dihydro-4-methyl-, methyl ester, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125088-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 3-amino-2,5-dihydro-4-methyl-, methyl ester, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301133845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Thiophenecarboxylic acid, 3-amino-2,5-dihydro-4-methyl-, methyl ester, 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Single-Step Cyclization of 3-Oxotetrahydrothiophene Precursors
The most direct route to methyl 3-amino-4-methyl-1-oxo-2,5-dihydrothiophene-2-carboxylate involves the reaction of 3-oxotetrahydrothiophene derivatives with hydroxylamine salts. This method, detailed in a seminal patent , eliminates multi-step processes by combining oximation and cyclization in a single reaction vessel. The starting material, 4-methyl-3-oxotetrahydrothiophene-2-carboxylate, undergoes treatment with hydroxylamine hydrochloride in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile at elevated temperatures (70–160°C). The absence of a base prevents side reactions, enabling a yield of 96.5% under optimized conditions .
Mechanistically, hydroxylamine attacks the carbonyl group of the 3-oxotetrahydrothiophene, forming an intermediate oxime. Subsequent acid-catalyzed dehydration and ring aromatization yield the amino-substituted dihydrothiophene. The use of anhydrous ferric chloride (FeCl₃) and cyanuric chloride as co-catalysts enhances reaction efficiency by promoting both oximation and cyclization . For example, dissolving 87 g of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in DMF with FeCl₃ (2.43 g) and hydroxylamine hydrochloride (48.6 g) at 70–90°C for 4 hours, followed by ammonia work-up, yields 82.5 g of the target compound .
Two-Step Synthesis via Oxime Intermediate
Early methods described by Baker et al. employed a two-step approach involving isolated oxime intermediates . In the first step, 3-oxo-4-methoxycarbonyltetrahydrothiophene reacts with hydroxylamine (generated in situ from hydroxylamine hydrochloride and barium carbonate) in methanol to form 3-oximino-4-methoxycarbonyltetrahydrothiophene. This intermediate is then treated with hydrogen chloride in ether and methanol to induce cyclization. While this method achieves moderate yields, its reliance on prolonged reaction times (12–24 hours per step) and multiple isolations renders it less efficient than modern single-step protocols .
Solvent and Catalyst Optimization
Reaction solvent polarity critically influences yield and reaction rate. Polar aprotic solvents like DMF stabilize charged intermediates and facilitate catalyst activity, whereas protic solvents (e.g., methanol) slow cyclization due to hydrogen bonding with the oxime intermediate . Catalytic systems using FeCl₃ and cyanuric chloride reduce activation energy by coordinating to the hydroxylamine and carbonyl oxygen, accelerating both oximation and dehydration . Comparative studies show that replacing FeCl₃ with alternative Lewis acids (e.g., ZnCl₂) decreases yields by 15–20%, underscoring the specificity of FeCl₃ for this transformation .
Alternative Pathways via Michael Addition and Cyclization
Although less directly applicable, methodologies for related dihydrothiophenes offer insights into potential alternative routes. For instance, trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles are synthesized via Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization . Adapting this approach, this compound could theoretically form through analogous addition of cyanothioacetamide to a methyl-substituted α-bromo ketone. However, this route remains speculative without experimental validation for the target compound.
Mechanistic Insights and Computational Studies
Density functional theory (DFT) studies on related dihydrothiophene syntheses reveal that cyclization proceeds via two pathways: (1) intramolecular nucleophilic substitution (Sₙ2) or (2) nucleophilic addition-elimination . For the target compound, FeCl₃ likely polarizes the carbonyl group, increasing electrophilicity and favoring oxime formation. Cyanuric chloride, a trifunctional electrophile, may further stabilize transition states through hydrogen bonding or transient covalent interactions .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-methyl-1-oxo-2,5-dihydrothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-amino-4-methyl-1-oxo-2,5-dihydrothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-methyl-1-oxo-2,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, as a precursor to protein-tyrosine phosphatase 1B inhibitors, it modulates the activity of this enzyme by binding to its active site, thereby inhibiting its function. This inhibition can lead to increased insulin sensitivity and glucose uptake, making it a potential therapeutic agent for metabolic disorders .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: Hypothetical Physicochemical Properties
| Property | Target Compound | Metsulfuron-Methyl |
|---|---|---|
| Melting Point (°C) | 120–125* | 158–163 |
| Solubility in Water (mg/L) | Low* | 1,100 (pH 7) |
| LogP (Octanol-Water) | 1.5* | 2.1 |
| Hydrogen-Bond Donors | 1 (NH₂) | 2 (NH, SO₂NH) |
*Predicted based on structural features.
Table 3: Key Crystallographic Parameters (Hypothetical)
| Parameter | Target Compound | 4,5-Dihydrothiophene Analog |
|---|---|---|
| Ring Puckering Amplitude (Å) | 0.25 | 0.18 |
| Hydrogen Bonds per Molecule | 3 | 1 |
| Space Group | P2₁/c | P1̄ |
Biological Activity
Methyl 3-amino-4-methyl-1-oxo-2,5-dihydrothiophene-2-carboxylate (CAS No. 125088-75-7) is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring structure which contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 171.22 g/mol. The compound is typically presented as a white to light yellow crystalline powder and is soluble in various organic solvents .
The primary mechanism of action for this compound involves its role as a precursor in the synthesis of protein-tyrosine phosphatase 1B (PTP1B) inhibitors. PTP1B is an important target for the treatment of metabolic disorders such as diabetes and obesity. By inhibiting PTP1B, this compound enhances insulin sensitivity and glucose uptake, potentially offering therapeutic benefits in managing these conditions .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.004 mg/mL |
| Staphylococcus aureus | 0.015 mg/mL |
| Bacillus cereus | 0.008 mg/mL |
| Enterobacter cloacae | 0.004 mg/mL |
These findings suggest that the compound demonstrates superior activity compared to traditional antibiotics like ampicillin and streptomycin, particularly against E. coli and Enterobacter cloacae .
Antitumor Activity
In addition to its antimicrobial effects, this compound has shown potential antitumor activity. A study evaluated its efficacy against several human solid tumor cell lines including PC-3 (prostate cancer), T47D (breast cancer), and DU145 (prostate cancer). The results indicated that certain derivatives of this compound exhibited cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutics like temozolomide .
Case Studies
Case Study 1: PTP1B Inhibition
A study focused on the synthesis of nonpeptide inhibitors of PTP1B derived from this compound demonstrated that these compounds could lead to increased insulin signaling pathways in vitro, suggesting a mechanism for their potential use in diabetes treatment .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of various derivatives synthesized from this compound. The study reported that derivatives maintained or enhanced the antibacterial activity against multidrug-resistant strains, highlighting the importance of structural modifications for improving efficacy .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylation | Tetrahydrophthalic anhydride, CH₂Cl₂, reflux, N₂ | 67% |
| Purification | Reverse-phase HPLC (MeOH:H₂O) | 47–67% |
What spectroscopic techniques validate the structure of this compound?
Level: Basic
Methodological Answer:
Characterization relies on 1H/13C NMR , IR spectroscopy , and melting point analysis :
- NMR : Chemical shifts for NH₂ (~5.5–6.5 ppm) and ester carbonyls (~165–170 ppm) confirm functional groups. Ring protons in tetrahydrothiophene appear as multiplet signals (δ 2.5–3.5 ppm).
- IR : Peaks at ~1700 cm⁻¹ (C=O ester), ~3300 cm⁻¹ (N-H stretch), and ~1600 cm⁻¹ (C=C) are diagnostic.
- Melting point : Sharp ranges (e.g., 213–216°C) indicate purity .
How can crystallographic software resolve structural ambiguities in this compound?
Level: Advanced
Methodological Answer:
Tools like SHELX and Mercury are critical for refining and visualizing crystal structures:
- SHELX : Used for small-molecule refinement. For example, SHELXL refines anisotropic displacement parameters and handles high-resolution data, even for twinned crystals. Key steps include:
- Mercury : Visualizes intermolecular interactions (e.g., hydrogen bonds, π-stacking) and calculates packing similarity. Its Materials Module identifies interaction motifs in crystallographic databases .
Q. Table 2: Crystallographic Software Comparison
| Software | Functionality | Application Example |
|---|---|---|
| SHELX | Refinement, hydrogen bond analysis | Resolving anisotropic thermal parameters |
| Mercury | Visualization, packing similarity | Mapping hydrogen bond networks |
How do hydrogen bonding patterns influence crystal packing?
Level: Advanced
Methodological Answer:
Hydrogen bonds dictate supramolecular assembly. Using graph set analysis (Etter’s rules), interactions are classified as D (donor), A (acceptor), or R (ring motifs). For example:
- The NH₂ group may act as a donor (D) to carbonyl acceptors (A), forming D₁¹(2) motifs (chains) or R₂²(8) (rings).
- Synthons involving ester carbonyls and amino groups stabilize layered packing, critical for crystallinity .
What methodologies resolve contradictions in dihydrothiophene ring puckering?
Level: Advanced
Methodological Answer:
The Cremer-Pople puckering coordinates quantify ring non-planarity. For 5-membered rings:
- Calculate q₂ (puckering amplitude) and φ₂ (phase angle) from atomic coordinates.
- Compare with idealized envelopes (e.g., q₂ > 0.5 Å indicates significant puckering).
- Software like WinGX computes these parameters from crystallographic data, resolving discrepancies between experimental and theoretical conformers .
Example Analysis:
| Parameter | Value (Å/°) | Interpretation |
|---|---|---|
| q₂ | 0.62 | Moderate puckering |
| φ₂ | 144° | Envelope conformation |
How does acylation position impact the compound’s reactivity?
Level: Advanced
Methodological Answer:
Acylation at the 3-amino group (vs. 2-position) alters electronic density:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
